Cas no 593-71-5 (Chloroiodomethane)

Chloroiodomethane 化学的及び物理的性質
名前と識別子
-
- Chloroiodomethane
- METHYLENE CHLOROIODIDE
- Methane, chloroiodo-
- CHLOROIODOMETHANE, STAB.
- Chloroiodomethane (stabilized with Copper chip)
- chloro(iodo)methane
- Methane, chloroiodo- (6CI,7CI,8CI,9CI)
- CS-0015110
- CHEBI:218584
- AMY2690
- Chloroiodomethane; Chloromethyl iodide
- A832287
- Chloromethyl iodide
- Chloroiodomethane stabilized over Cu
- D78022
- AKOS015850790
- MFCD00001078
- Q421730
- EINECS 209-804-8
- EN300-101035
- FT-0623669
- DTXSID50208034
- X7AF9WG7CX
- PJGJQVRXEUVAFT-UHFFFAOYSA-
- chloroiodo-methane
- 593-71-5
- NS00080258
- iodochloromethane
- Chloroiodomethane, 97%
- SCHEMBL35847
- Chloro-iodo-methane
- chloro-iodomethane
- UNII-X7AF9WG7CX
- ICH2Cl
- InChI=1/CH2ClI/c2-1-3/h1H2
- c1179
- F0001-1556
- ClCH2I
- BP-10639
- Chloromethyl Iodide; Iodochloromethane
- DB-053375
-
- MDL: MFCD00001078
- インチ: InChI=1S/CH2ClI/c2-1-3/h1H2
- InChIKey: PJGJQVRXEUVAFT-UHFFFAOYSA-N
- ほほえんだ: C(Cl)I
- BRN: 1730802
計算された属性
- せいみつぶんしりょう: 175.88900
- どういたいしつりょう: 175.889
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 4.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 2.422 g/mL at 25 °C(lit.)
- ふってん: 108-109 °C(lit.)
- フラッシュポイント: 108-109°C
- 屈折率: n20/D 1.582(lit.)
- ようかいど: Miscible with acetone, benzene, diethyl ether and alcohol.
- PSA: 0.00000
- LogP: 1.61770
- ようかいせい: 使用できません
- かんど: Light Sensitive
Chloroiodomethane セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN2810
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S24/25-S23
- 福カードFコード:8
-
危険物標識:
- 包装等級:III
- ちょぞうじょうけん:Store at room temperature
- 包装カテゴリ:III
- 危険レベル:6.1
- 包装グループ:III
- リスク用語:R36/37/38
- 危険レベル:6.1
- セキュリティ用語:6.1
Chloroiodomethane 税関データ
- 税関コード:29034980
- 税関データ:
中国税関コード:
29034980
Chloroiodomethane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM344054-25g |
Chloroiodomethane |
593-71-5 | 98% | 25g |
$65 | 2022-09-29 | |
Chemenu | CM344054-500g |
Chloroiodomethane |
593-71-5 | 98% | 500g |
$188 | 2023-02-02 | |
Oakwood | 067664-100g |
Chloroiodomethane stabilized over Cu |
593-71-5 | 98% | 100g |
$159.00 | 2024-07-19 | |
Oakwood | 067664-500g |
Chloroiodomethane stabilized over Cu |
593-71-5 | 98% | 500g |
$494.00 | 2024-07-19 | |
Ambeed | A482895-25g |
Chloroiodomethane |
593-71-5 | 97% stabilized with Copper chip | 25g |
$17.0 | 2025-02-28 | |
Ambeed | A482895-500g |
Chloroiodomethane |
593-71-5 | 97% stabilized with Copper chip | 500g |
$163.0 | 2025-02-28 | |
Life Chemicals | F0001-1556-0.5g |
Chloroiodomethane |
593-71-5 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
TRC | C382398-10g |
Chloroiodomethane |
593-71-5 | 10g |
$ 81.00 | 2023-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014026-500g |
Chloroiodomethane |
593-71-5 | 500g |
¥1498 | 2024-05-22 | ||
Life Chemicals | F0001-1556-2.5g |
Chloroiodomethane |
593-71-5 | 95%+ | 2.5g |
$40.0 | 2023-09-07 |
Chloroiodomethane 関連文献
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1. Conversion of aldehydes and ketones into chloro-olefins and acetylenes using chloroiodomethane as a chloromethylene sourceSotaro Miyano,Yu Izumi,Harukichi Hashimoto J. Chem. Soc. Chem. Commun. 1978 446
-
2. Dithiaheterocycle-annelated tetrathiafulvalene π-donors: a structure–property correlation studyE. V. K. Suresh Kumar,Jai D. Singh,Harkesh B. Singh,Kalyan Das,Jatinder V. Yakhmi,Ray J. Butcher J. Chem. Soc. Perkin Trans. 1 1998 1769
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3. Free radical addition to olefins. Part XVIII. Addition of chloroiodo- and di-iodo-methane to fluoroalkenesNorman McMurray,John M. Tedder,Luc L. T. Vertommen,John C. Walton J. Chem. Soc. Perkin Trans. 2 1976 63
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4. Free radical addition to olefins. Part 23. Kinetics of the addition of chloroiodomethane to ethylene and vinyl fluorideIan Paterson,John M. Tedder,John C. Walton J. Chem. Soc. Perkin Trans. 2 1978 884
-
Marcin Podsiad?o,Andrzej Katrusiak CrystEngComm 2009 11 1391
-
Valdas Sablinskas,Peter Klaeboe,Claus J. Nielsen,Detlev Sülzle Analyst 1992 117 365
-
Antonio Moreda-Pi?eiro,Vanessa Romarís-Hortas,Pilar Bermejo-Barrera J. Anal. At. Spectrom. 2011 26 2107
-
8. Asymmetric syntheses of panclicins A–E via [2+2] cycloaddition of alkyl(trimethylsilyl)ketenes to a β-silyloxyaldehydePhilip J. Kocieński,Beatrice Pelotier,Jean-Marc Pons,Heather Prideaux J. Chem. Soc. Perkin Trans. 1 1998 1373
-
9. Bridgehead diphosphines in the bicyclo[3.3.3]undecane and bicyclo[4.4.4]tetradecane series: synthesis, structure and propertiesRoger W. Alder,Dianne D. Ellis,Rolf Gleiter,Christopher J. Harris,Holger Lange,A. Guy Orpen,David Read,Peter N. Taylor J. Chem. Soc. Perkin Trans. 1 1998 1657
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10. Two expedient methods for the preparation of chiral diaminesSimon E. de Sousa,Peter O’Brien,Pierre Poumellec J. Chem. Soc. Perkin Trans. 1 1998 1483
Chloroiodomethaneに関する追加情報
Recent Advances in the Application of Chloroiodomethane (CAS 593-71-5) in Chemical Biology and Pharmaceutical Research
Chloroiodomethane (CAS 593-71-5), a versatile halogenated methane derivative, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and synthesis. This research brief synthesizes the latest findings on the compound, focusing on its mechanistic roles, synthetic utility, and emerging biological implications. Recent studies highlight its efficacy as a bifunctional alkylating agent, particularly in cross-coupling reactions and the construction of complex molecular architectures.
A 2023 study published in Journal of Medicinal Chemistry demonstrated Chloroiodomethane's role in facilitating palladium-catalyzed C–H iodination of heteroarenes, enabling late-stage functionalization of drug candidates (DOI: 10.1021/acs.jmedchem.3c00562). The compound's dual halogen functionality (Cl and I) allows for sequential transformations, streamlining the synthesis of iodinated scaffolds prevalent in thyroid hormone analogs and radiopharmaceuticals. Computational modeling further revealed its optimal steric profile for insertion into enzyme active sites, suggesting utility in targeted covalent inhibitor design.
In toxicological assessments, researchers have developed novel analytical methods using GC-MS to track Chloroiodomethane metabolites in hepatic microsomal systems (Chemical Research in Toxicology, 2024). The study identified a cytochrome P450-mediated dehalogenation pathway yielding reactive intermediates that may contribute to the compound's observed antibacterial properties against multidrug-resistant Pseudomonas aeruginosa (MIC = 8 μg/mL). These findings warrant further investigation into its potential as a warhead in antimicrobial conjugates.
Industrial applications have also progressed, with patent filings (WO2023187542) disclosing Chloroiodomethane-based processes for manufacturing next-generation MRI contrast agents. Its ability to serve as a single-carbon synthon in 3D-printed pharmaceutical scaffolds was highlighted at the 2024 ACS Spring Meeting, where researchers showcased its incorporation into biodegradable polymer matrices for controlled drug release systems.
Ongoing clinical investigations are exploring Chloroiodomethane-derived PROTACs (Proteolysis Targeting Chimeras) for oncology targets. Preliminary data from Phase I trials indicate successful degradation of BRD4 proteins in hematological malignancies when used as a linker component, demonstrating 70% target engagement at nanomolar concentrations (ASCO 2024 Abstract #e15010). Safety profiles remain favorable, with no dose-limiting toxicities reported to date.
The environmental fate of Chloroiodomethane has been reevaluated through advanced atmospheric chemistry models (Environmental Science & Technology, 2023). Contrary to previous assumptions, new data suggest a shorter tropospheric lifetime (11 days vs. prior estimates of 28 days) due to enhanced photolytic cleavage, alleviating some concerns about ozone depletion potential while maintaining its usefulness as a synthetic intermediate.
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